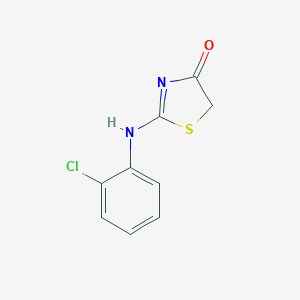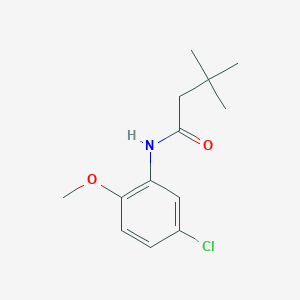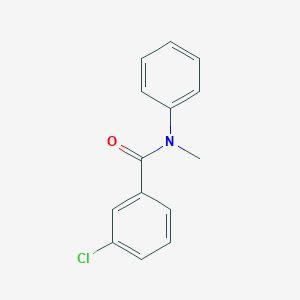![molecular formula C19H11Cl2N3O5 B250645 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. DBF is a member of the benzoxazole family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the enzyme InhA. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the enzyme falcipain-2. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to have various biochemical and physiological effects. In anticancer studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In antitubercular studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acid. In antimalarial studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the digestion of hemoglobin. In anti-inflammatory studies, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its fluorescent properties, which make it useful in fluorescence-based assays. One limitation is its poor solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One direction is the development of more efficient synthesis methods that can produce higher yields and purities. Another direction is the optimization of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's properties for specific applications, such as improving its solubility or fluorescence intensity. Another direction is the exploration of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide's potential as a therapeutic agent for various diseases, including cancer, tuberculosis, and malaria. Finally, the development of new derivatives and analogs of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide could lead to the discovery of compounds with even greater potency and selectivity.
Méthodes De Synthèse
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been synthesized using different methods, including a one-pot three-component reaction, microwave-assisted synthesis, and solvent-free synthesis. The one-pot three-component reaction involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a base and a catalyst. Microwave-assisted synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the presence of a solvent and a catalyst under microwave irradiation. Solvent-free synthesis involves the reaction of 2-aminophenol, 5,7-dichloro-2-hydroxybenzaldehyde, and 2-methyl-5-nitrophenylboronic acid in the absence of a solvent and a catalyst.
Applications De Recherche Scientifique
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anticancer agent, antitubercular agent, and antimalarial agent. In pharmacology, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as an anti-inflammatory agent, antipyretic agent, and analgesic agent. In biochemistry, N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential as a fluorescent probe for DNA detection and a metal ion sensor.
Propriétés
Formule moléculaire |
C19H11Cl2N3O5 |
|---|---|
Poids moléculaire |
432.2 g/mol |
Nom IUPAC |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O5/c1-9-2-3-10(19-23-14-8-11(20)7-12(21)17(14)29-19)6-13(9)22-18(25)15-4-5-16(28-15)24(26)27/h2-8H,1H3,(H,22,25) |
Clé InChI |
OWCNVQDOYNJYRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)



![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
